molecular formula C17H19ClN2 B11749171 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium chloride CAS No. 19673-85-9

1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium chloride

Cat. No.: B11749171
CAS No.: 19673-85-9
M. Wt: 286.8 g/mol
InChI Key: ICBVMCUCRVLLKN-UHFFFAOYSA-N
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Description

1H-Imidazolium, 1,3-bis(phenylmethyl)-, chloride is a compound belonging to the class of imidazolium salts. These salts are known for their unique properties and wide range of applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of an imidazolium ring substituted with two phenylmethyl groups and a chloride anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1,3-bis(phenylmethyl)-, chloride typically involves the reaction of imidazole with benzyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature and pressure, to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazolium, 1,3-bis(phenylmethyl)-, chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of imidazolium salts with different anions, while oxidation and reduction reactions can modify the imidazolium ring structure .

Scientific Research Applications

1H-Imidazolium, 1,3-bis(phenylmethyl)-, chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1,3-bis(phenylmethyl)-, chloride involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium cation can interact with negatively charged sites on enzymes or receptors, influencing their activity. Additionally, the phenylmethyl groups can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Bis(carboxymethyl)imidazolium chloride
  • 1,3-Bis[(biphenyl-4-yl)phenylmethyl]-1H-imidazolium chloride

Uniqueness: 1H-Imidazolium, 1,3-bis(phenylmethyl)-, chloride is unique due to its specific substitution pattern on the imidazolium ring, which imparts distinct chemical and physical properties. Compared to other imidazolium salts, it may exhibit different reactivity and stability, making it suitable for specialized applications in research and industry .

Properties

CAS No.

19673-85-9

Molecular Formula

C17H19ClN2

Molecular Weight

286.8 g/mol

IUPAC Name

1,3-dibenzyl-1,2-dihydroimidazol-1-ium;chloride

InChI

InChI=1S/C17H18N2.ClH/c1-3-7-16(8-4-1)13-18-11-12-19(15-18)14-17-9-5-2-6-10-17;/h1-12H,13-15H2;1H

InChI Key

ICBVMCUCRVLLKN-UHFFFAOYSA-N

Canonical SMILES

C1[NH+](C=CN1CC2=CC=CC=C2)CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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